A Technical Guide to Methyl 3-amino-5-fluoro-2-methylbenzoate (CAS 697739-04-1): A Key Building Block in Modern Drug Discovery
A Technical Guide to Methyl 3-amino-5-fluoro-2-methylbenzoate (CAS 697739-04-1): A Key Building Block in Modern Drug Discovery
Executive Summary: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, conferring enhanced metabolic stability, binding affinity, and bioavailability to active pharmaceutical ingredients (APIs).[1][2][3] Methyl 3-amino-5-fluoro-2-methylbenzoate, a highly functionalized aromatic building block, exemplifies the utility of such compounds. This guide provides a comprehensive technical overview of its properties, a robust synthesis protocol, its critical role in the synthesis of advanced therapeutics like PARP inhibitors, and essential safety protocols for its handling. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to support its application in pharmaceutical R&D.
The Strategic Advantage of Fluorinated Intermediates
In drug discovery, the introduction of fluorine can profoundly alter a molecule's physicochemical properties. The strong, stable carbon-fluorine bond often blocks sites susceptible to metabolic degradation, while fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups and improve interactions with biological targets.[2][3] Compounds like Methyl 3-amino-5-fluoro-2-methylbenzoate are not just inert scaffolds; they are "enabling technologies" that provide chemists with a pre-functionalized, high-value starting point for constructing complex molecular architectures.[4][5] Its specific substitution pattern—an amine for coupling, a methyl group for steric and electronic influence, and a fluorine atom for metabolic stability—makes it a versatile reagent in multi-step syntheses.
Compound Profile and Physicochemical Properties
Methyl 3-amino-5-fluoro-2-methylbenzoate is a specialized organic intermediate used in the synthesis of complex molecules, particularly in the pharmaceutical sector. Its structure combines several key functional groups that are crucial for subsequent chemical transformations.
| Property | Value | Source(s) |
| CAS Number | 697739-04-1 | [6][7] |
| IUPAC Name | methyl 3-amino-5-fluoro-2-methylbenzoate | [8] |
| Molecular Formula | C₉H₁₀FNO₂ | [9] |
| Molecular Weight | 183.18 g/mol | [9] |
| SMILES | O=C(OC)C1=CC(F)=CC(N)=C1C | [8] |
| Appearance | Off-white to yellow solid (typical) | Supplier Data |
| Purity | ≥98% (typical) | [10][11] |
| Solubility | Soluble in organic solvents like DMSO, Methanol, Ethyl Acetate. | [12] |
Synthesis and Manufacturing Pathway
The most industrially viable and efficient synthesis of Methyl 3-amino-5-fluoro-2-methylbenzoate involves the reduction of its nitro-precursor, Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) .[9][12] This precursor is synthesized from 5-fluoro-2-methylbenzoic acid via nitration followed by esterification.[12] The final reduction of the nitro group to an amine is a critical step, typically achieved with high fidelity through catalytic hydrogenation.
Causality of Method Selection: Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is the preferred industrial method for this transformation. This choice is driven by several factors:
-
High Selectivity: This method selectively reduces the nitro group without affecting the ester or the aromatic fluorine atom.
-
Clean Reaction: The primary byproduct is water, simplifying purification.
-
High Yield: The reaction typically proceeds to completion with high conversion rates.
-
Scalability: The process is well-established and can be scaled from laboratory to industrial production.
Standard Experimental Protocol: Reduction of Nitro-Precursor
This protocol describes a standard laboratory-scale procedure for the synthesis of Methyl 3-amino-5-fluoro-2-methylbenzoate.
Materials:
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol%)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas
-
Celite® (diatomaceous earth)
-
Nitrogen (N₂) gas
Procedure:
-
Vessel Preparation: A clean, dry hydrogenation vessel is charged with Methyl 5-fluoro-2-methyl-3-nitrobenzoate (e.g., 21.3 g, 100 mmol) and anhydrous methanol (e.g., 200 mL).
-
Inerting: The vessel is sealed and purged with nitrogen gas to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, the 10% Pd/C catalyst (e.g., 1.0 g) is carefully added to the reaction mixture. Causality: The catalyst is added under an inert atmosphere to prevent ignition, as dry Pd/C can be pyrophoric.
-
Hydrogenation: The vessel is purged with hydrogen gas (3-4 times) before being pressurized to the desired level (e.g., 50-60 psi). The mixture is then stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by observing hydrogen uptake and can be confirmed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-6 hours).
-
Work-up: Upon completion, the reaction vessel is carefully depressurized and purged with nitrogen gas.
-
Catalyst Removal: The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional methanol to ensure complete recovery of the product. Causality: Celite provides a fine filtration medium that effectively removes the solid catalyst particles.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 3-amino-5-fluoro-2-methylbenzoate as a crystalline solid.
Application in Advanced Pharmaceutical Synthesis
Methyl 3-amino-5-fluoro-2-methylbenzoate is a crucial building block for synthesizing complex heterocyclic systems found in many modern targeted therapies. Its most notable application is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective against cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.[13]
The unique arrangement of functional groups is critical:
-
The amino group serves as a nucleophile or a handle for amide bond formation, a common step in building larger molecules.
-
The fluorine atom at the 5-position enhances the metabolic stability of the final drug and can modulate its binding affinity.
-
The methyl group at the 2-position provides steric hindrance that can direct the conformation of the molecule and influence its interaction with target proteins.
Predictive Spectroscopic Analysis
-
¹H NMR:
-
Aromatic Protons: Two signals are expected in the aromatic region (~6.5-7.5 ppm). Due to coupling with the fluorine atom, these will appear as doublets or doublet of doublets.
-
Methyl Ester (O-CH₃): A sharp singlet around 3.8-3.9 ppm.
-
Aromatic Methyl (Ar-CH₃): A singlet around 2.1-2.3 ppm.
-
Amine (NH₂): A broad singlet, typically between 3.5-5.0 ppm, whose chemical shift is dependent on solvent and concentration.
-
-
¹³C NMR:
-
Expect 9 distinct carbon signals. The carbons attached to fluorine will show characteristic C-F coupling. The carbonyl carbon of the ester will be downfield (~165-170 ppm).
-
-
¹⁹F NMR:
-
A single resonance is expected, which will be split by the neighboring aromatic protons, likely appearing as a triplet or a doublet of doublets.
-
Safety, Handling, and Storage
As a fluorinated aromatic amine, Methyl 3-amino-5-fluoro-2-methylbenzoate requires careful handling. While a specific SDS for this CAS number should always be consulted, the safety profile is expected to be similar to other compounds in its class.
| Hazard Category | Precautionary Measures |
| Handling | Use in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.[14][15] |
| Storage | Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and incompatible materials.[15] |
| First Aid (Skin) | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[16][17] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16][17] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. |
Conclusion
Methyl 3-amino-5-fluoro-2-methylbenzoate (CAS 697739-04-1) is more than a simple chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to synthesize next-generation therapeutics with enhanced properties. Its well-defined structure provides a reliable and versatile starting point for creating complex APIs, particularly in the field of oncology. Understanding its synthesis, reactivity, and handling is essential for any research or development program aiming to leverage the power of fluorine chemistry in drug discovery.
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